trans 4-(3-(Dimethylamino)-3-oxopropyl)cyclohexanecarboxylic acid
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Overview
Description
trans 4-(3-(Dimethylamino)-3-oxopropyl)cyclohexanecarboxylic acid: is an organic compound with a complex structure that includes a cyclohexane ring substituted with a dimethylamino group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans 4-(3-(Dimethylamino)-3-oxopropyl)cyclohexanecarboxylic acid typically involves multiple steps. One common method includes the reductive amination of 4-oxo cyclohexane carboxylate with dimethylamine under the catalysis of a Lewis acid. The reaction conditions often involve mild temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods: For industrial production, the process is scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the carbonyl group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Sodium hydroxide, strong bases, solvents like ethanol or methanol.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
Chemistry: In chemistry, trans 4-(3-(Dimethylamino)-3-oxopropyl)cyclohexanecarboxylic acid is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study enzyme interactions and as a model compound for understanding the behavior of similar structures in biological systems .
Medicine: It is investigated for its potential therapeutic effects and as a precursor for the synthesis of active pharmaceutical ingredients .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the manufacture of various products, including polymers and resins .
Mechanism of Action
The mechanism of action of trans 4-(3-(Dimethylamino)-3-oxopropyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the carboxylic acid group can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- trans-4-(Aminomethyl)cyclohexanecarboxylic acid
- trans-4-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid
- cis-4-(Aminomethyl)cyclohexanecarboxylic acid
Uniqueness: trans 4-(3-(Dimethylamino)-3-oxopropyl)cyclohexanecarboxylic acid is unique due to the presence of the dimethylamino group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it particularly useful in specific synthetic applications and research studies .
Properties
Molecular Formula |
C12H21NO3 |
---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
4-[3-(dimethylamino)-3-oxopropyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C12H21NO3/c1-13(2)11(14)8-5-9-3-6-10(7-4-9)12(15)16/h9-10H,3-8H2,1-2H3,(H,15,16) |
InChI Key |
MKCMKMGAZWBFPN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CCC1CCC(CC1)C(=O)O |
Origin of Product |
United States |
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